![molecular formula C20H19N3O4S2 B2685491 (E)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide CAS No. 865592-42-3](/img/structure/B2685491.png)
(E)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide, also known as MBS2320, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of benzothiazole compounds and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Characterization
The synthesis of molecules containing the morpholine moiety, similar to the one in the compound of interest, has been widely studied. For instance, enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized through efficient methods. These processes involve reactions under specific conditions to obtain compounds with desired structural features, confirmed by techniques like X-ray crystallography (M. A. Bhat et al., 2018). Additionally, the synthesis of enantiopure 3-substituted morpholines, through reactions involving organocuprates and vinylsulfonium salt under microwave conditions, showcases the advanced strategies employed in synthesizing structurally complex molecules (Jan Bornholdt et al., 2010).
Biological and Pharmacological Screening
Benzothiazole derivatives have been explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. Such studies involve synthesizing compounds with various functional groups and evaluating their biological effects through established screening methods. For example, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole were synthesized and tested for their antimicrobial and other biological activities, indicating the therapeutic potential of these compounds (Snehal Patel et al., 2009).
Antifungal and Anticancer Applications
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been synthesized and characterized, showing significant antifungal activity against major pathogens responsible for plant diseases. This suggests the applicability of morpholine-containing compounds in agricultural and plant protection (Zhou Weiqun et al., 2005). Furthermore, novel compounds with morpholine and benzothiazole structures have been evaluated for their anticancer activities, demonstrating the potential of such molecules in the development of new therapeutic agents (Jiu-Fu Lu et al., 2017).
properties
IUPAC Name |
(E)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(9-6-15-4-2-1-3-5-15)22-20-21-17-8-7-16(14-18(17)28-20)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITCMLMDHWJDMJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.